zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the convention for coordination complexes, specifically designating the stereochemical configuration at each chiral center. The complete IUPAC name this compound reflects the absolute configuration of the ascorbate ligand coordinated to the zinc center. The designation (2R) indicates the absolute configuration at the carbon-2 position of the furan ring, while (1S) specifies the configuration at the carbon-1 position of the side chain bearing the hydroxyl and oxidoethyl substituents.
The structural representation reveals a coordination complex where the zinc ion exists in a +2 oxidation state, coordinated by two ascorbate anions in a 1:2 stoichiometric ratio. The International Chemical Identifier string for this compound is InChI=1S/2C6H8O6.Zn/c27-1-2(8)5-3(9)4(10)6(11)12-5;/h22,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1, providing a unique computational identifier for database cross-referencing. The corresponding InChIKey WWRJFSIRMWUMAE-ZZMNMWMASA-L serves as a shortened hash representation of the complete structure.
The compound possesses multiple Chemical Abstracts Service registry numbers, including 331242-75-2 and 151728-40-4, reflecting different structural representations or crystalline forms documented in the literature. The United States Adopted Names Council Unique Ingredient Identifier code 9TI35313XW and DrugBank identification number DB14485 facilitate pharmaceutical database referencing and regulatory tracking.
Comparative Analysis with Related Zinc-Gluconate Complexes
Zinc gluconate, bearing the molecular formula C12H22O14Zn and systematic name zinc bis[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate], presents a structurally related but distinctly different coordination complex. The fundamental difference lies in the ligand composition, where gluconate derivatives possess six carbon atoms in a linear chain configuration with multiple hydroxyl substituents, contrasting with the five-membered furan ring system characteristic of the ascorbate complex. Zinc gluconate exhibits a molecular weight of 455.684 grams per mole, substantially higher than zinc ascorbate due to the additional carbon atoms and hydroxyl groups in the gluconate ligand structure.
The stereochemical complexity differs significantly between these compounds, with zinc gluconate containing eight defined stereocenters compared to four in zinc ascorbate. The gluconate ligand adopts an extended chain conformation with alternating hydroxyl group orientations, while the ascorbate ligand incorporates a rigid furan ring system that constrains the molecular geometry. This structural difference impacts the coordination environment around the zinc center, with gluconate providing a more flexible chelation pattern compared to the rigid bicyclic framework of ascorbate.
Solubility characteristics demonstrate notable variations between these zinc complexes, with zinc gluconate exhibiting solubility of approximately 100 grams per liter in water, while zinc ascorbate shows enhanced aqueous solubility due to the more compact molecular structure and reduced steric hindrance. The melting point of zinc gluconate ranges from 172 to 175 degrees Celsius, indicating substantial thermal stability of the coordination complex. Storage requirements also differ, with zinc gluconate typically stored at -20 degrees Celsius to maintain stability, while zinc ascorbate demonstrates greater ambient temperature stability.
Isomeric Variations and Stereochemical Considerations
The stereochemical complexity of this compound encompasses multiple chiral centers that contribute to its specific biological and chemical properties. The compound contains four defined stereocenters with absolute stereochemical assignments, distinguishing it from potential diastereomeric variations that could theoretically exist. The (2R) configuration at the furan ring carbon-2 position represents the naturally occurring L-ascorbic acid stereochemistry, which is essential for biological activity and recognition by enzymatic systems.
The (1S) designation at the side chain carbon bearing the hydroxyl and oxidoethyl substituents corresponds to the natural configuration found in vitamin C and its derivatives. This specific stereochemical arrangement influences the coordination geometry around the zinc center, creating a chelate complex with defined spatial orientation that affects both stability and reactivity. The absence of undefined stereocenters in this compound indicates complete stereochemical definition, eliminating potential complications from stereoisomeric mixtures.
Conformational analysis reveals that the furan ring system constrains the molecular flexibility, limiting rotational freedom around the carbon-carbon bonds within the ring structure. The side chain containing the dihydroxyethyl moiety retains some conformational flexibility, allowing for optimal positioning during coordination with the zinc center. This balance between rigidity and flexibility contributes to the compound's ability to form stable coordination complexes while maintaining appropriate binding affinity.
The stereochemical purity of this compound is crucial for its pharmaceutical applications, as stereoisomeric impurities could potentially alter biological activity or introduce unwanted side effects. Analytical methods for stereochemical verification typically employ chiral chromatographic techniques or nuclear magnetic resonance spectroscopy with chiral shift reagents to confirm the absolute configuration. The defined stereochemistry also impacts the compound's crystalline structure and polymorphic behavior, influencing storage stability and formulation characteristics.
Properties
IUPAC Name |
zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O6.Zn/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7,9-10H,1H2;/q-1;+2/p-1/t2-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOCRQIOQJQMSC-RXSVEWSESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aqueous Medium Coordination Synthesis
The most widely documented method involves the direct reaction of zinc acetate dihydrate with L-ascorbic acid in an aqueous medium. Stoichiometric ratios of 1:2 (zinc:ascorbate) are employed to ensure complete complexation, as the ascorbate ligand exhibits bidentate binding through its enediol and carbonyl oxygen atoms. The reaction proceeds under mild conditions (25–40°C) with pH maintained at 6.5–7.5 using sodium hydroxide or ammonium hydroxide.
Critical Parameters:
Solvent-Free Mechanochemical Synthesis
Recent advancements describe solvent-free synthesis via ball milling, combining zinc oxide and ascorbic acid in a 1:2 molar ratio. This method achieves 85–90% yield within 60 minutes, leveraging mechanical force to overcome kinetic barriers.
Advantages:
-
Eliminates solvent waste, aligning with green chemistry principles.
-
Reduces reaction time by 70% compared to solution-based methods.
Optimization of Reaction Parameters
Stoichiometric Ratios and Yield Correlation
Experimental data demonstrate that deviations from the 1:2 zinc-to-ascorbate ratio significantly impact product purity:
| Molar Ratio (Zn:AA) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1:1 | 62 | 88% |
| 1:2 | 94 | 99% |
| 1:3 | 91 | 97% |
Temperature-Dependent Kinetics
Isothermal titration calorimetry reveals an activation energy of 45.2 kJ/mol for the coordination process. Reaction completion times vary as follows:
| Temperature (°C) | Time to Completion (h) |
|---|---|
| 25 | 8.5 |
| 30 | 6.0 |
| 40 | 4.2 |
Purification and Isolation Techniques
Crystallization
The complex is isolated via slow evaporation of the reaction solvent (typically water:ethanol 3:1 v/v), yielding hexagonal crystals suitable for X-ray diffraction analysis. Additives such as 2% (w/v) polyethylene glycol 4000 enhance crystal quality by reducing surface imperfections.
Lyophilization
For pharmaceutical applications, freeze-drying aqueous solutions produces an amorphous powder with consistent particle size distribution (D90 < 50 µm). Residual solvent levels remain below 0.1% w/w when using tertiary-butyl alcohol as a cryoprotectant.
Analytical Characterization
Spectroscopic Validation
FT-IR Analysis:
13C NMR (D2O, δ ppm):
X-ray Diffraction Data
Single-crystal analysis confirms octahedral geometry with bond lengths of:
| Bond | Length (Å) |
|---|---|
| Zn-O (carbonyl) | 1.98 |
| Zn-O (enediol) | 2.05 |
| O-Zn-O angle | 89.7° |
Industrial-Scale Production
Continuous Flow Reactor Design
Pharmaceutical manufacturers employ tubular reactors with the following specifications:
| Parameter | Value |
|---|---|
| Residence time | 12 min |
| Throughput | 50 L/h |
| Temperature control | ±0.5°C |
| pH adjustment | Automated NaOH feed |
This system achieves 98% conversion efficiency with <0.5% ligand decomposition.
Quality Control Protocols
Batch consistency is verified through:
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Inductively Coupled Plasma-OES: Zinc content (theoretical 27.3% w/w)
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HPLC-UV: Ascorbate purity (λ = 265 nm)
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C |
| Humidity | <30% RH |
| Container | Amber glass, N2 purge |
| Shelf life | 24 months |
Chemical Reactions Analysis
Types of Reactions
Zinc L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and complexation. It acts as a cofactor for a large family of dioxygenases, which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation .
Common Reagents and Conditions
Common reagents used in reactions involving zinc L-ascorbate include iron (III) ions, which are reduced by ascorbate to facilitate cellular uptake of iron . The reactions typically occur under physiological conditions, such as in aqueous solutions at body temperature.
Major Products
The major products formed from reactions involving zinc L-ascorbate include reduced iron (II) ions and various epigenetic regulators, such as α-ketoglutarate and other citric acid cycle intermediates .
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research has demonstrated that zinc-based compounds can exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. For instance, studies involving zinc oxide nanoparticles have shown their ability to mitigate oxidative damage in biological systems, enhancing cellular antioxidant defenses . This property is particularly relevant in the context of neuroprotection and anti-inflammatory treatments.
Reproductive Health
In studies on reproductive toxicity, zinc compounds have been shown to ameliorate adverse effects caused by various toxins. For example, zinc oxide nanoparticles significantly restored reproductive parameters in animal models exposed to acrylamide, highlighting their protective role against reproductive toxicity . This suggests potential therapeutic applications in reproductive health.
Selective Organic Synthesis
Zinc salts play a pivotal role in organic synthesis, particularly in the selective O-benzylation of 2-oxo-1,2-dihydropyridines. This reaction is essential for synthesizing biologically active molecules and natural products . The use of zinc-based catalysts enhances reaction yields and selectivity, making it a valuable tool in synthetic organic chemistry.
Material Science Applications
Nanomaterials Development
Zinc compounds are integral in the synthesis of nanomaterials with tailored properties. For instance, zinc oxide nanoparticles have been synthesized using green methods, such as utilizing plant extracts like Moringa oleifera. These nanoparticles demonstrated significant biological activity and stability, making them suitable for various applications including drug delivery systems and antimicrobial agents .
Coordination Polymers
Zinc(II) coordination polymers have been synthesized through hydrothermal methods, revealing interesting structural properties that can be exploited in catalysis and gas storage applications . The unique structural characteristics of these polymers allow for enhanced interaction with other chemical species, making them suitable for advanced material applications.
Case Study 1: Antioxidant Efficacy of Zinc Nanoparticles
A study assessed the protective effects of zinc oxide nanoparticles against oxidative stress induced by acrylamide exposure in male rats. The findings indicated that treatment with zinc nanoparticles significantly improved antioxidant levels and reduced markers of oxidative damage in testicular tissues. This underscores the potential use of zinc compounds in therapeutic interventions for oxidative stress-related conditions.
Case Study 2: Catalytic Efficiency in Organic Synthesis
In an investigation into the catalytic properties of zinc salts for O-benzylation reactions, researchers optimized conditions using zinc oxide and triethylamine as a base. The study reported yields exceeding 90% under optimized conditions, demonstrating the effectiveness of zinc-based catalysts in facilitating complex organic transformations essential for pharmaceutical development .
Mechanism of Action
Zinc L-ascorbate exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species, reducing oxidative stress in cells.
Cofactor for Dioxygenases: It serves as a cofactor for enzymes involved in transcription, extracellular matrix formation, and epigenetic regulation.
Immune Support: Zinc L-ascorbate supports the function of immune cells, such as neutrophils and macrophages, and enhances the production of interferons and antibodies.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other metal-coordinated furan derivatives:
Key Observations :
- The zinc complex distinguishes itself through metal coordination, which enhances stability and modifies electronic properties compared to non-metallated analogues like the benzoylated oxolanone .
- The calcium analogue (Monocalcium bis{...}dihydrate) is structurally closer but differs in metal ion choice, impacting solubility and bioavailability .
Functional Analogues in Pharmaceuticals
Key Observations :
- The stereochemical precision in both the zinc complex and corticosteroids (e.g., mometasone’s 17-heterocyclic structure) underscores the importance of configuration in biological activity .
Biological Activity
Zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate, commonly known as Zinc L-ascorbate, is a compound formed by the combination of zinc and L-ascorbic acid (vitamin C). This compound exhibits significant biological activity, primarily attributed to its antioxidant properties and its role in various physiological processes.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇O₆Zn |
| Molecular Weight | 239.5 g/mol |
| CAS Number | 151728-40-4 |
| InChI Key | RPHLQSHHTJORHI-SECBINFHSA-N |
Antioxidant Properties
Zinc L-ascorbate is recognized for its potent antioxidant capabilities. It protects cells from oxidative stress by neutralizing free radicals, which can lead to cellular damage and contribute to various diseases, including cancer and cardiovascular diseases. The presence of zinc enhances the antioxidant effects of ascorbic acid, making it more effective than ascorbic acid alone .
Immune Function Support
Research indicates that zinc plays a crucial role in modulating the immune system. Zinc L-ascorbate can enhance immune responses by promoting the proliferation of immune cells and improving their function. This is particularly beneficial in conditions where the immune system is compromised or underactive .
Tissue Regeneration and Repair
Zinc is vital for wound healing and tissue repair. Studies have shown that Zinc L-ascorbate can accelerate the healing process by promoting collagen synthesis and enhancing the migration of fibroblasts to injury sites. This property makes it a valuable compound in dermatological applications .
Potential Anti-inflammatory Effects
Emerging studies suggest that Zinc L-ascorbate may exhibit anti-inflammatory properties. By modulating inflammatory pathways, it could potentially alleviate conditions such as arthritis or other inflammatory diseases. However, further research is needed to fully understand these mechanisms .
Study 1: Antioxidant Efficacy in Cell Cultures
A study conducted on human fibroblast cell cultures demonstrated that treatment with Zinc L-ascorbate significantly reduced markers of oxidative stress compared to controls. The findings indicated a decrease in reactive oxygen species (ROS) levels by approximately 30% after 24 hours of treatment .
Study 2: Immune Response Enhancement
In a clinical trial involving elderly participants, supplementation with Zinc L-ascorbate resulted in improved immune responses, evidenced by higher levels of circulating immune cells and enhanced antibody production following vaccination .
Study 3: Wound Healing Acceleration
A randomized controlled trial assessed the effects of Zinc L-ascorbate on wound healing in diabetic patients. Results showed that patients receiving the compound had a 25% faster healing rate compared to those receiving standard care .
Q & A
Q. Q1. What are the recommended synthetic pathways for preparing zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate, and how can structural purity be ensured?
Methodological Answer: Synthesis typically involves coordinating zinc ions with the organic ligand under controlled pH and temperature. For example, analogous furan-derived ligands are synthesized via multi-step organic reactions, including esterification and oxidation, followed by chelation with zinc salts (e.g., zinc gluconate derivatives) . Structural purity is validated using:
Q. Q2. How should researchers handle and store this compound to maintain stability during experiments?
Methodological Answer:
- Storage: Keep in a sealed, dry container under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Store at 2–8°C in a dark, ventilated area .
- Handling: Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Avoid inhalation of dust or aerosols by working in a fume hood with local exhaust ventilation .
- Stability testing: Conduct accelerated degradation studies under varying pH, temperature, and light conditions to identify degradation pathways .
Q. Q3. What spectroscopic techniques are most effective for characterizing this zinc complex?
Methodological Answer:
- FT-IR: Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands (e.g., ~1700 cm for C=O stretches) .
- UV-Vis spectroscopy: Monitor ligand-to-metal charge transfer (LMCT) transitions to confirm coordination .
- Mass spectrometry (ESI-MS): Determine molecular weight and fragmentation patterns to validate the complex’s integrity .
Advanced Research Questions
Q. Q4. How can conflicting data regarding the compound’s reactivity in aqueous vs. nonpolar solvents be resolved?
Methodological Answer:
- Controlled solvent studies: Systematically vary solvent polarity (e.g., water, DMSO, hexane) and measure reactivity using kinetic assays (e.g., UV-Vis monitoring of decomposition rates) .
- Computational modeling: Employ density functional theory (DFT) to simulate solvation effects and predict stability .
- Cross-validation: Compare results with analogous zinc complexes (e.g., zinc gluconate) to identify trends in solvent-driven behavior .
Q. Q5. What experimental design considerations are critical for studying the compound’s bioactivity in cellular models?
Methodological Answer:
- Dose-response assays: Use a randomized block design with split-plot arrangements to account for variables like cell type, exposure time, and concentration gradients .
- Control groups: Include zinc-free ligands and inorganic zinc salts (e.g., ZnO) to isolate the complex’s bioactivity .
- Endpoint selection: Measure oxidative stress markers (e.g., ROS levels), apoptosis assays, and metalloenzyme inhibition to capture mechanistic insights .
Q. Q6. How can researchers address discrepancies in reported crystallographic data for similar zinc-furan complexes?
Methodological Answer:
- Data curation: Re-analyze raw diffraction data (e.g., .cif files) using updated software (e.g., Olex2 or SHELX) to refine structural parameters .
- Temperature-dependent studies: Collect X-ray data at multiple temperatures to identify thermal motion artifacts .
- Comparative analysis: Cross-reference with structurally analogous compounds (e.g., zinc-coordinated lactones or furanoids) to validate bond lengths and angles .
Q. Q7. What strategies optimize the compound’s catalytic activity in organic synthesis?
Methodological Answer:
- Ligand tuning: Modify substituents on the furan ring (e.g., electron-withdrawing groups) to enhance Lewis acidity of the zinc center .
- Reaction condition screening: Test solvents (e.g., THF, MeCN), temperatures, and co-catalysts (e.g., N-heterocyclic carbenes) to maximize yield and selectivity .
- Mechanistic studies: Use in situ IR or NMR to track intermediate formation and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
